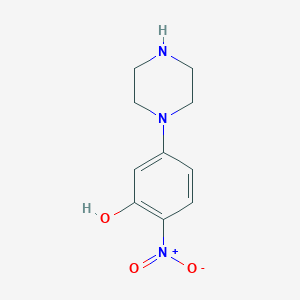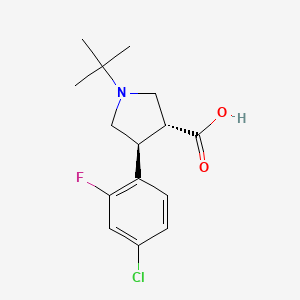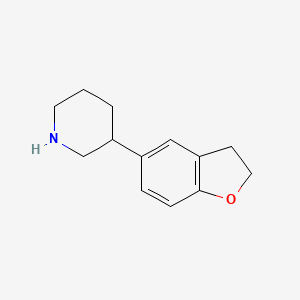
2-Amino-2-(2-chlorophenyl)acetonitrile,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid is a compound that combines the properties of both 2-amino-2-(2-chlorophenyl)acetonitrile and trifluoroacetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile typically involves the reaction of 2-chlorobenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
2-Amino-2-(2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The nitrile group can be reduced to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
科学研究应用
2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
作用机制
The mechanism of action of 2-amino-2-(2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
2-Amino-2-(4-chlorophenyl)acetonitrile: Similar structure but with the chlorine atom at the para position.
2-Amino-2-(2-bromophenyl)acetonitrile: Similar structure but with a bromine atom instead of chlorine.
2-Amino-2-(2-fluorophenyl)acetonitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Amino-2-(2-chlorophenyl)acetonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. The combination with trifluoroacetic acid further enhances its properties, making it a valuable compound for various applications .
属性
分子式 |
C10H8ClF3N2O2 |
|---|---|
分子量 |
280.63 g/mol |
IUPAC 名称 |
2-amino-2-(2-chlorophenyl)acetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H7ClN2.C2HF3O2/c9-7-4-2-1-3-6(7)8(11)5-10;3-2(4,5)1(6)7/h1-4,8H,11H2;(H,6,7) |
InChI 键 |
SCMXXZPRPWQBRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(C#N)N)Cl.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)


![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)



